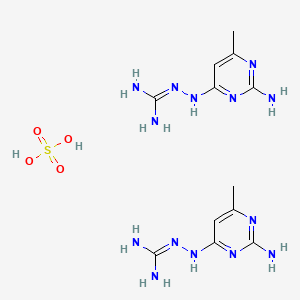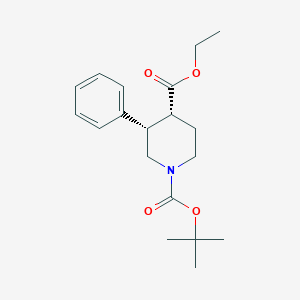![molecular formula C6H6N4 B13094001 Pyrrolo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-26-1](/img/structure/B13094001.png)
Pyrrolo[2,1-c][1,2,4]triazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-c][1,2,4]triazin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with hydrazine derivatives followed by cyclization can yield the desired compound. Another method involves the use of triazine intermediates, which can be cyclized to form the this compound structure .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Continuous feeding of reagents and careful monitoring of reaction conditions are essential to minimize by-products and optimize the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Pyrrolo[2,1-c][1,2,4]triazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: This compound derivatives are used in the production of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of Pyrrolo[2,1-c][1,2,4]triazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it may inhibit kinase activity, which is crucial in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazine: A related compound with distinct pharmacological properties
Uniqueness
Pyrrolo[2,1-c][1,2,4]triazin-3-amine is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Número CAS |
253878-26-1 |
|---|---|
Fórmula molecular |
C6H6N4 |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
pyrrolo[2,1-c][1,2,4]triazin-3-amine |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-3-1-2-6(10)9-8-5/h1-4H,7H2 |
Clave InChI |
MADHZOVCBBERDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=NC2=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
![4-[3-(3-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093947.png)

![5,7-Dimethylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13093965.png)


![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ylmethanamine](/img/structure/B13093994.png)
![Tetrakis[(R)-N-(p-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B13094007.png)




